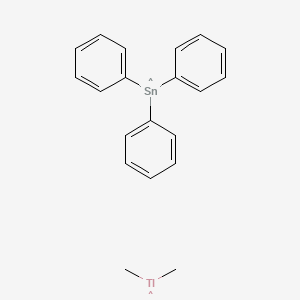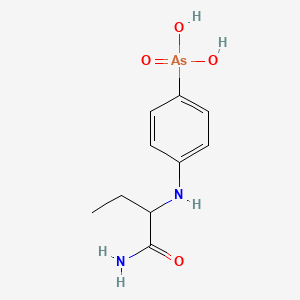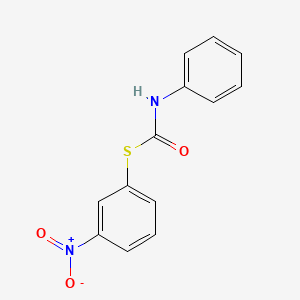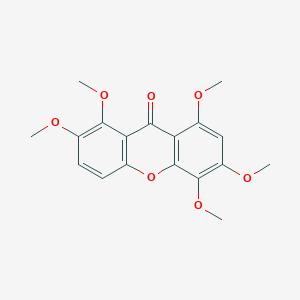
p-Toluic acid, 2,6-diacetoxy-3,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluic acid, 2,6-diacetoxy-3,5-dichloro-: is a chemical compound that belongs to the class of substituted benzoic acids. This compound is characterized by the presence of two acetoxy groups and two chlorine atoms attached to the benzene ring, along with a carboxylic acid group. It is a white crystalline solid that is poorly soluble in water but soluble in organic solvents like acetone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- typically involves the acetylation of p-Toluic acid derivatives. One common method is the reaction of p-Toluic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Applications De Recherche Scientifique
Chemistry: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetoxy and chloro groups. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be used as lead compounds in drug discovery.
Industry: In the industrial sector, p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is used in the production of polymers, resins, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors and modulate their activity.
Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins and enzymes.
Comparaison Avec Des Composés Similaires
p-Toluic acid: A simpler derivative with only a methyl group and a carboxylic acid group.
2,6-Diacetoxybenzoic acid: A derivative with two acetoxy groups but without chlorine atoms.
3,5-Dichlorobenzoic acid: A derivative with two chlorine atoms but without acetoxy groups.
Uniqueness: p-Toluic acid, 2,6-diacetoxy-3,5-dichloro- is unique due to the presence of both acetoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63980-09-6 |
|---|---|
Formule moléculaire |
C12H10Cl2O6 |
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
2,6-diacetyloxy-3,5-dichloro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H10Cl2O6/c1-4-8(13)10(19-5(2)15)7(12(17)18)11(9(4)14)20-6(3)16/h1-3H3,(H,17,18) |
Clé InChI |
YOFROOKXIBMQTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OC(=O)C)C(=O)O)OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



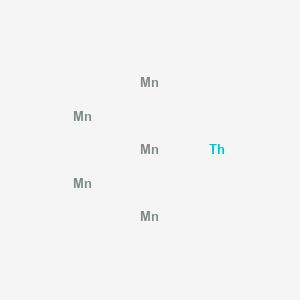

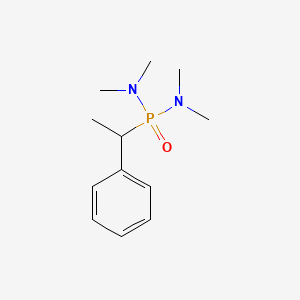
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

